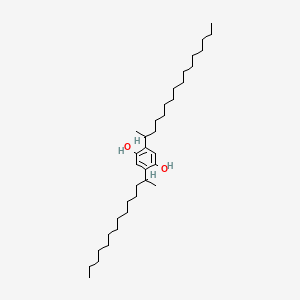
1,4-Benzenediol, (1-methylpentadecyl)(1-methyltridecyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Benzenediol, (1-methylpentadecyl)(1-methyltridecyl)- is a derivative of 1,4-benzenediol, also known as hydroquinone. This compound is characterized by the presence of two long alkyl chains, specifically 1-methylpentadecyl and 1-methyltridecyl, attached to the benzene ring. The molecular formula of this compound is C36H66O2, and it has a molecular weight of 530.92 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-benzenediol derivatives typically involves the alkylation of hydroquinone. The reaction conditions often include the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the hydroxyl groups on the hydroquinone, followed by the addition of the appropriate alkyl halides (e.g., 1-methylpentadecyl bromide and 1-methyltridecyl bromide) to introduce the long alkyl chains .
Industrial Production Methods
Industrial production methods for such compounds may involve similar alkylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity compounds .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Benzenediol derivatives can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to quinones using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The quinone form can be reduced back to the hydroquinone using reducing agents like sodium borohydride (NaBH4).
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in the presence of a base.
Reduction: Sodium borohydride (NaBH4) in an alcohol solvent.
Substitution: Alkyl halides in the presence of a strong base.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinone derivatives.
Substitution: Alkylated hydroquinone derivatives.
Applications De Recherche Scientifique
1,4-Benzenediol derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of various organic compounds.
Biology: Studied for their antioxidant properties and potential effects on cellular processes.
Medicine: Investigated for their potential use in skin lightening and treatment of hyperpigmentation disorders.
Industry: Utilized in the production of polymers, dyes, and photographic chemicals.
Mécanisme D'action
The mechanism of action of 1,4-benzenediol derivatives often involves their ability to undergo redox reactions. The hydroxyl groups can donate electrons, acting as antioxidants, or accept electrons, forming quinones. These redox properties enable the compound to interact with various molecular targets and pathways, including those involved in oxidative stress and cellular signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dihydroxybenzene (Catechol): Another dihydroxybenzene isomer with hydroxyl groups in the ortho position.
1,3-Dihydroxybenzene (Resorcinol): A dihydroxybenzene isomer with hydroxyl groups in the meta position.
4-Methylcatechol: A methylated derivative of catechol.
4-Methoxyphenol (Mequinol): A methoxy derivative of hydroquinone.
Uniqueness
1,4-Benzenediol, (1-methylpentadecyl)(1-methyltridecyl)- is unique due to the presence of two long alkyl chains, which can significantly alter its physical and chemical properties compared to other dihydroxybenzenes. These long alkyl chains can enhance the compound’s lipophilicity, making it more suitable for applications in lipid-rich environments .
Propriétés
Numéro CAS |
63451-53-6 |
|---|---|
Formule moléculaire |
C36H66O2 |
Poids moléculaire |
530.9 g/mol |
Nom IUPAC |
2-hexadecan-2-yl-5-tetradecan-2-ylbenzene-1,4-diol |
InChI |
InChI=1S/C36H66O2/c1-5-7-9-11-13-15-17-18-20-22-24-26-28-32(4)34-30-35(37)33(29-36(34)38)31(3)27-25-23-21-19-16-14-12-10-8-6-2/h29-32,37-38H,5-28H2,1-4H3 |
Clé InChI |
NLVJTITUNTXJIR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCC(C)C1=C(C=C(C(=C1)O)C(C)CCCCCCCCCCCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(Z)-(4-Methoxyphenyl)-ONN-azoxy]phenyl 3-chloropropanoate](/img/structure/B14495186.png)
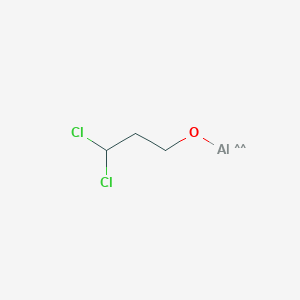
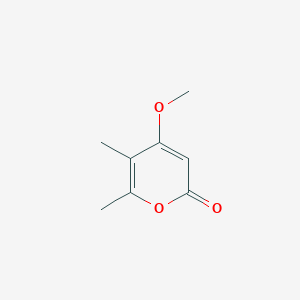
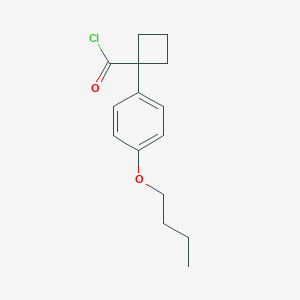

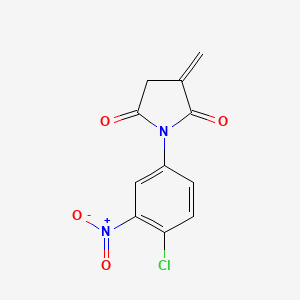


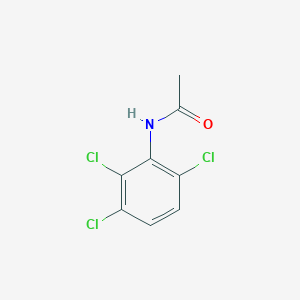
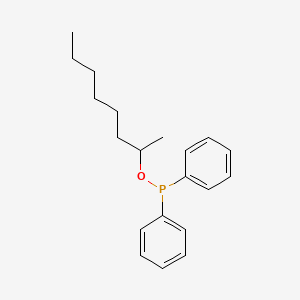

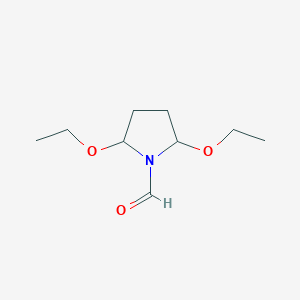
![1,3-Diphenyl-1,2,3,3a,4,8b-hexahydropyrrolo[3,4-b]indole](/img/structure/B14495261.png)
